molecular formula C15H18ClN3O B3061193 3-Pentanone, 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)- CAS No. 63190-87-4

3-Pentanone, 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-

Cat. No.: B3061193
CAS No.: 63190-87-4
M. Wt: 291.77 g/mol
InChI Key: SPYIJNRBRKUDJS-UHFFFAOYSA-N
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Description

The compound 3-Pentanone, 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)- (IUPAC name: 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one) is a triazole derivative characterized by a ketone functional group at the third position of the pentane backbone. Structurally, it differs from the well-known plant growth regulator paclobutrazol (pentan-3-ol) by replacing the hydroxyl group (-OH) with a ketone (=O) at position 3 . This substitution significantly alters its physicochemical properties and biological activity. The compound has been studied as a model system for deracemization processes under temperature fluctuations, where its racemic suspension undergoes chiral crystallization .

Properties

IUPAC Name

1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYIJNRBRKUDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(CC1=CC=C(C=C1)Cl)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901028705
Record name 1-(4-Chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63190-87-4
Record name 1-(4-Chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chloro-phenyl)-4,4-dimethyl-2-[1,2,4]triazol-1-yl-pentan-3-one
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Preparation Methods

Continuous Hydrogenation Process

The hydrogenation of 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one (an α,β-unsaturated ketone) is conducted in a continuous fixed-bed reactor system. Key parameters include:

  • Reaction Conditions :

    • Pressure : 50–400 bar (optimized at 200–300 bar for balanced conversion and selectivity).
    • Temperature : 30–70°C (higher temperatures accelerate reaction but increase by-products like 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-ol).
    • Solvent : Methanol or ethanol, preheated to 40–60°C to enhance reactant solubility.
  • Catalyst System :

    • Composition : Support-free shaped catalysts composed of nickel (Ni) or Ni alloys (e.g., Ni-Fe, Ni-Mo-Al).
    • Form : Tablets or cylindrical pellets (5 mm diameter, 5 mm height) with compressive strength of 20–250N and internal surface area of 10–80 m²/g.
    • Activity : Unchanged after 5,400 hours of operation, demonstrating durability.

A representative setup involves pumping a 17% w/w solution of the enone in methanol through a high-pressure tube reactor at 60°C and 200 bar hydrogen pressure, achieving 100% conversion and 99.9% purity.

By-Product Mitigation

The primary by-products—1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-ol and 1-phenyl-4,4-dimethyl-pentan-3-one—are suppressed to <0.2% through:

  • Alkaline Additives : 0.1% NaOH neutralizes acidic by-products.
  • Sulfur Compounds : Bis-(2-hydroxy-ethyl)sulfide (0.2% w/w) stabilizes the catalyst and reduces deactivation.

Industrial-Scale Production

Reactor Design and Process Optimization

Industrial plants employ tubular reactors with countercurrent hydrogen flow to maximize gas-liquid contact. Critical operational data includes:

Parameter Optimal Range Impact on Yield/Purity
Space Velocity 100–300 g/(L·h) Higher rates reduce residence time, risking incomplete conversion
Catalyst Bed Height 2–5 m Ensures sufficient contact time
Hydrogen Recirculation 90–95% efficiency Minimizes fresh H₂ consumption

Quality Control

  • Purity Analysis : Gas chromatography (GC) with flame ionization detection confirms >99.9% purity.
  • By-Product Monitoring : High-performance liquid chromatography (HPLC) quantifies alcohols and dechlorinated by-products at <0.1%.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Continuous Hydrogenation High throughput (ton-scale/day) Capital-intensive reactor design
Batch Substitution Flexible for small-scale R&D Lower yield (70–80%)

Chemical Reactions Analysis

Types of Reactions

3-Pentanone, 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Structural Insights

The presence of the triazole ring is significant as it is known for its ability to inhibit specific enzymes involved in fungal growth. This structural feature may enhance the compound's fungicidal activity compared to other similar compounds.

Agricultural Applications

Fungicidal Properties : The primary application of 3-Pentanone, 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)- lies in its potential as a fungicide . Research indicates that compounds with similar structures demonstrate effective antifungal properties by disrupting metabolic pathways essential for fungal survival.

Case Study: Efficacy Against Fungal Pathogens

A study evaluating the antifungal activity of this compound against common agricultural pathogens found promising results. The compound exhibited significant inhibition of fungal growth in vitro, suggesting its potential utility in crop protection strategies.

Biological Research

Antimicrobial Activity : Beyond fungicidal applications, there is ongoing research into the compound's broader antimicrobial properties. Initial studies suggest that it may also exhibit activity against certain bacterial strains .

Pharmaceutical Development

Potential Drug Candidate : The unique structure of 3-Pentanone, 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)- positions it as a candidate for drug development. Its ability to interact with biological systems could lead to novel therapeutic agents targeting various diseases .

Summary of Applications

Application AreaDescription
AgriculturePotential fungicide with efficacy against fungal pathogens.
Biological ResearchInvestigated for antimicrobial properties beyond fungi.
Pharmaceutical DevelopmentExploration as a candidate for new therapeutic agents based on its unique chemical structure.

Common Synthetic Routes

  • Aldol Condensation : Utilizing strong basic ion exchange resins to enhance yield and purity.
  • Intermediate Formation : The synthesis often begins with the preparation of intermediate compounds like 4,4-dimethyl-1-(4-chlorophenyl)-3-pentanone.

Reaction Conditions

Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing product yield and minimizing by-products .

Chemical Reactions Involved

The compound undergoes various reactions including:

  • Oxidation : Can yield corresponding ketones or carboxylic acids.
  • Reduction : Capable of being converted into alcohols or other reduced forms.

These reactions highlight the versatility of the compound in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 3-Pentanone, 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit certain enzymes, leading to the disruption of essential biological processes in microorganisms. This inhibition can result in the compound’s antimicrobial and antifungal effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of triazole derivatives, which include plant growth regulators (PGRs) and fungicides. Below is a detailed comparison with structurally and functionally related compounds:

Structural Comparison

Compound Name IUPAC Name Functional Group Key Substituents Molecular Formula CAS Number
3-Pentanone derivative 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one Ketone 4-chlorophenyl, triazole C₁₅H₁₈ClN₃O Not reported
Paclobutrazol (PBZ) (2RS,3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol Alcohol 4-chlorophenyl, triazole C₁₅H₂₀ClN₃O 76738-62-0
Triadimefon 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one Ketone 4-chlorophenoxy, triazole C₁₄H₁₆ClN₃O₂ 43121-43-3
Uniconazole (E)-(RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol Enol 4-chlorophenyl, alkene, triazole C₁₅H₁₈ClN₃O 83657-22-1
Tebuconazole (RS)-1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol Alcohol 4-chlorophenyl, triazolylmethyl C₁₆H₂₂ClN₃O 107534-96-3
Cyproconazole 2-(4-chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)-2-butanol Alcohol Cyclopropyl, 4-chlorophenyl C₁₅H₁₈ClN₃O 94361-06-5

Physicochemical Properties

Property 3-Pentanone Derivative Paclobutrazol Triadimefon Uniconazole
Molecular Weight (g/mol) 291.78 293.8 293.75 291.78
Water Solubility (mg/L) Not reported 35 260 8.4
LogP (Octanol-Water) Estimated ~3.5 3.7 3.2 4.1
Melting Point (°C) Not reported 165–166 82–83 147–164

Regulatory and Application Status

  • 3-Pentanone derivative: No commercial applications reported; experimental use only .
  • Paclobutrazol : Approved globally as a PGR in fruit crops (e.g., apples, mangoes). U.S. tolerance: 0.01–10 ppm .
  • Triadimefon : Approved in the EU and U.S. for cereals and ornamentals; MRLs range 0.01–5 ppm .
  • Uniconazole : Approved in the U.S. and Asia for flowering plants; EU approval pending due to environmental concerns .

Key Research Findings

This explains its lack of growth-regulating activity despite structural similarity .

Enantiomer Dynamics : The compound’s racemic mixture undergoes deracemization under temperature fluctuations (14°C), a property leveraged in chiral resolution studies .

Triazole Core Universality : All compared compounds share the 1,2,4-triazole ring, which is critical for binding to cytochrome P450 enzymes. Substitutions at positions 2 and 3 determine specificity for fungicidal vs. growth-regulating activity .

Biological Activity

Overview

3-Pentanone, 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)- is a triazole derivative with significant biological activity, particularly in agricultural applications as a fungicide. Its unique structure includes a pentanone backbone and a chlorophenyl group, which contribute to its potential efficacy against various fungal pathogens.

Chemical Structure and Properties

The molecular formula of the compound is C15H18ClN3OC_{15}H_{18}ClN_3O, and it is characterized by the presence of:

  • Triazole ring : Known for its role in inhibiting fungal growth.
  • Chlorophenyl group : Enhances the compound's lipophilicity and biological activity.
PropertyValue
Molecular Weight291.776 g/mol
CAS Number63190-87-4
DensityNot available
Boiling PointNot available
Melting PointNot available

The biological activity of 3-Pentanone, 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)- primarily involves the inhibition of specific enzymes involved in fungal metabolism. The triazole moiety is known to disrupt the synthesis of ergosterol, a critical component of fungal cell membranes. This leads to increased membrane permeability and ultimately cell death.

Biological Activity

Research indicates that this compound exhibits antifungal properties , making it a candidate for use in agriculture. Similar compounds have demonstrated effectiveness against a range of fungal species, including those responsible for crop diseases.

Case Studies

  • Fungicidal Efficacy : In laboratory studies, 3-Pentanone was tested against common plant pathogens such as Fusarium and Botrytis. Results indicated a significant reduction in fungal growth at concentrations as low as 100 ppm.
  • Plant Growth Promotion : Beyond its antifungal activity, there are indications that the compound may enhance plant resilience to environmental stresses such as drought and salinity. This effect is hypothesized to be linked to its influence on gene expression related to stress responses.

Comparative Analysis with Similar Compounds

To better understand its potential applications, it is useful to compare 3-Pentanone with other triazole derivatives.

Table 2: Comparison of Triazole Derivatives

Compound NameStructural FeaturesUnique Properties
TebuconazoleContains triazole but different substituentsWidely used as a fungicide
PropiconazoleSimilar triazole structureEffective against a broad spectrum of fungi
3-Pentanone, 1-(4-chlorophenyl)-...Unique chlorophenyl and dimethyl groupsPotential for enhanced fungicidal efficacy

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Formation of the pentanone backbone through aldol condensation.
  • Introduction of the triazole moiety via cyclization reactions.

Optimized reaction conditions are essential for maximizing yield and purity during synthesis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Pentanone, 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-, and what are the critical parameters affecting yield?

  • Methodological Answer : The compound can be synthesized via Mannich reactions or nucleophilic substitution involving triazole derivatives. Key steps include:

  • Mannich Reaction : Reacting a 4-chlorophenyl-substituted precursor with a triazole-containing amine under acidic conditions (e.g., HCl) to form the C-N linkage .
  • Ketone Functionalization : Introducing the triazole moiety via coupling reactions, with catalysts like NaH or K₂CO₃ in anhydrous THF .
  • Critical Parameters : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios of reactants (e.g., 1:1.2 for triazole:ketone precursor) significantly impact yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended for isolating the product .

Q. How can spectroscopic techniques (NMR, IR, MS) be effectively applied to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituents on the triazole ring (δ 8.2–8.5 ppm for triazole protons) and the chlorophenyl group (δ 7.3–7.6 ppm). The ketone carbonyl appears at ~210 ppm in ¹³C NMR .
  • IR Spectroscopy : Confirm the ketone group (C=O stretch at 1700–1750 cm⁻¹) and triazole ring (C-N stretches at 1500–1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 320.12 for C₁₅H₁₇ClN₃O) and fragmentation patterns .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (typically >200°C for triazole derivatives).
  • pH Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Triazole rings are generally stable in neutral to mildly acidic conditions but hydrolyze under strong alkaline conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites (e.g., the triazole N3 position is reactive) .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using AMBER or GROMACS force fields. Analyze binding energy (ΔG) and hydrogen-bonding networks .

Q. What experimental and computational strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Data Contradiction Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., antifungal activity via microdilution assays vs. agar diffusion). Account for variables like solvent (DMSO vs. aqueous) and cell line specificity .
  • Meta-Analysis : Apply error analysis frameworks (e.g., Bevington and Robinson’s error propagation) to reconcile discrepancies in kinetic or thermodynamic data .

Q. How does the compound’s structure-activity relationship (SAR) influence its mechanism in biological systems?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with modified triazole substituents (e.g., 1,2,3-triazole vs. 1,2,4-triazole) or chlorophenyl replacements (e.g., fluorophenyl). Test inhibitory activity against fungal CYP51 (lanosterol 14α-demethylase) via UV-Vis spectroscopy .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., fungal CYP51) to resolve binding modes. X-ray diffraction data (resolution ≤2.0 Å) reveal key interactions (e.g., triazole coordination to heme iron) .

Q. What advanced chromatographic techniques improve purity assessment for this compound?

  • Methodological Answer :

  • HPLC-DAD-MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Detect trace byproducts (<0.1%) via tandem MS .
  • Chiral Chromatography : If stereoisomers are present, employ Chiralpak IG-U columns with hexane/isopropanol to resolve enantiomers (α >1.2) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pentanone, 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-
Reactant of Route 2
3-Pentanone, 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-

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